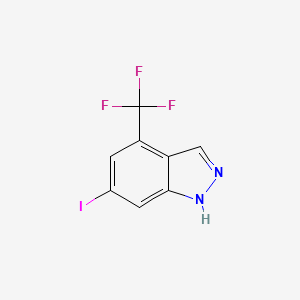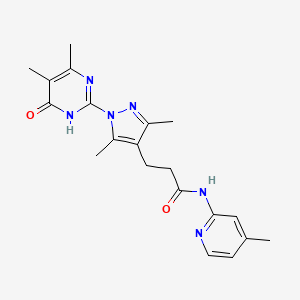![molecular formula C13H17ClN2O2S B2908446 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide CAS No. 1384534-58-0](/img/structure/B2908446.png)
2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide is an organic compound with a distinct molecular structure, characterized by the presence of a pyridine ring, a cyclobutyl group, and sulfur-containing substituents
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and cyclobutyl intermediates. Key reaction steps could involve:
Halogenation: : Introduction of the chloro group to the pyridine ring.
Alkylation: : Addition of the ethylsulfanyl group to the cyclobutyl moiety.
Hydrolysis: : Formation of the hydroxy functional group.
Amidation: : Coupling of the pyridine and cyclobutyl intermediates to form the final carboxamide structure.
Industrial production methods: In an industrial setting, the production of this compound could involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The industrial approach might also include continuous flow synthesis to improve efficiency.
Types of reactions it undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxycyclobutyl moiety.
Reduction: : Reduction reactions can alter the sulfur-containing group or the chloro substituent.
Substitution: : Nucleophilic substitution can occur at the chloro group, leading to various derivatives.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions:
Oxidation: : Reagents like KMnO₄ or CrO₃, typically under acidic conditions.
Reduction: : Hydrogenation catalysts such as Pd/C or NaBH₄.
Substitution: : Nucleophiles such as amines or thiols.
Hydrolysis: : Acidic (HCl) or basic (NaOH) aqueous solutions.
Major products formed:
Oxidation may yield ketone or aldehyde derivatives.
Reduction may form dechlorinated or desulfurized compounds.
Substitution reactions produce a variety of new functionalized derivatives.
Hydrolysis yields carboxylic acids or amines, depending on conditions.
Aplicaciones Científicas De Investigación
Chemistry: : The compound can be used as a precursor for synthesizing more complex molecules and studying reaction mechanisms involving pyridine and cyclobutyl systems.
Biology: : It may serve as a molecular probe in biological systems to study enzyme interactions and cellular pathways involving sulfur-containing compounds.
Medicine: : Potential pharmaceutical applications include its use as a scaffold for drug design, particularly targeting enzymes or receptors modulated by sulfur-containing groups.
Industry: : It can be employed in the synthesis of agrochemicals, polymer additives, or specialty chemicals due to its unique functional groups.
Mecanismo De Acción
The mechanism by which 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its functional groups enable it to participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target proteins, influencing biological pathways. Specific pathways may include modulation of sulfur metabolism or interference with pyridine-related enzymatic activities.
Comparación Con Compuestos Similares
Similar compounds include:
2-chloro-N-[(cyclobutyl)methyl]pyridine-3-carboxamide
N-{[2-(ethylthio)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide
In comparison, 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide stands out due to the presence of the ethylsulfanyl group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable molecule for diverse applications in research and industry.
That's a deep dive into this compound! What sparks your curiosity about this compound?
Propiedades
IUPAC Name |
2-chloro-N-[(2-ethylsulfanyl-1-hydroxycyclobutyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2S/c1-2-19-10-5-6-13(10,18)8-16-12(17)9-4-3-7-15-11(9)14/h3-4,7,10,18H,2,5-6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHJAPBFQRVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC1(CNC(=O)C2=C(N=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2908369.png)





![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2908378.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2908379.png)
![propyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2908380.png)
![6-morpholin-4-yl-3-[[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)



